N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Physicochemical profiling Isomer comparison Membrane permeability

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-41-3) is a synthetic, low‑molecular‑weight (318.4 g/mol) benzothiazole‑benzamide hybrid bearing a 4‑fluoro substituent on the benzothiazole ring and an ortho‑methylthio group on the benzamide ring. The compound possesses a computed lipophilicity (XLogP3) of 4.2, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and three rotatable bonds, placing it within favorable drug‑like physicochemical space for central nervous system (CNS) penetration and oral bioavailability according to commonly applied medicinal chemistry filters.

Molecular Formula C15H11FN2OS2
Molecular Weight 318.38
CAS No. 896352-41-3
Cat. No. B2825338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide
CAS896352-41-3
Molecular FormulaC15H11FN2OS2
Molecular Weight318.38
Structural Identifiers
SMILESCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC=C3S2)F
InChIInChI=1S/C15H11FN2OS2/c1-20-11-7-3-2-5-9(11)14(19)18-15-17-13-10(16)6-4-8-12(13)21-15/h2-8H,1H3,(H,17,18,19)
InChIKeyKNYHXEYSLVAWFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-41-3): Core Identity for Procurement Decisions


N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-41-3) is a synthetic, low‑molecular‑weight (318.4 g/mol) benzothiazole‑benzamide hybrid bearing a 4‑fluoro substituent on the benzothiazole ring and an ortho‑methylthio group on the benzamide ring [1]. The compound possesses a computed lipophilicity (XLogP3) of 4.2, one hydrogen‑bond donor, five hydrogen‑bond acceptors, and three rotatable bonds, placing it within favorable drug‑like physicochemical space for central nervous system (CNS) penetration and oral bioavailability according to commonly applied medicinal chemistry filters [1]. Its structure makes it a member of the benzothiazole‑amide class that has been broadly explored for adenosine A2A receptor modulation and other therapeutic targets [2].

Why N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Cannot Be Replaced by a Generic In‑Class Analog


Within the benzothiazole‑benzamide family, small positional changes—fluorine position on the benzothiazole ring, methylthio position on the benzamide ring, or alkyl‑chain length on the sulfur—produce divergent physicochemical and biological profiles. N‑(4‑fluorobenzo[d]thiazol‑2‑yl)‑2‑(methylthio)benzamide possesses a unique combination of an ortho‑methylthio group and a 4‑fluoro substituent, which together dictate its lipophilicity, hydrogen‑bonding capacity, molecular shape, and metabolic soft spots [1]. Isomers such as the 3‑methylthio (CAS 896344‑97‑1) and 4‑methylthio (CAS 896358‑24‑0) variants, or the 6‑fluoro analog (CAS 873809‑37‑1), share the same molecular formula but differ in critical computed properties such as topological polar surface area (TPSA) and rotatable bond count, directly impacting permeability, solubility, and target‑binding complementarity. Consequently, substituting one positional isomer for another in a biological assay or synthetic pathway without experimental validation risks irreproducible results and false structure‑activity conclusions.

Quantitative Differentiation of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide Against Closest Analogs


Ortho‑Positioning of the Methylthio Group Reduces Topological Polar Surface Area Relative to Meta and Para Isomers

The ortho‑methylthio substitution on the benzamide ring of the target compound forces a more compact conformation that lowers the computed topological polar surface area (TPSA) compared with the 3‑methylthio (meta) and 4‑methylthio (para) positional isomers. This is a direct consequence of intramolecular steric and electronic effects that reduce the solvent‑accessible surface of the amide and sulfur moieties [1][2]. Lower TPSA correlates with improved passive membrane permeability, a key determinant for intracellular target engagement and blood‑brain barrier penetration.

Physicochemical profiling Isomer comparison Membrane permeability

4‑Fluoro Substitution on Benzothiazole Yields Higher Lipophilicity and Altered Hydrogen‑Bond Acceptor Count Versus the 6‑Fluoro Isomer

The position of the fluorine atom on the benzothiazole scaffold influences the electronic distribution and solvation properties of the molecule. In the target compound (4‑fluoro), the fluorine is ortho to the endocyclic sulfur, creating a distinct electrostatic potential surface compared with the 6‑fluoro isomer (CAS 873809‑37‑1), where fluorine is para to sulfur. Although the gross molecular formula and XLogP3 are identical (4.2 for the target compound), the spatial arrangement of hydrogen‑bond acceptors differs, which can affect recognition by biological targets and metabolizing enzymes [1].

Fluorine positional isomerism Lipophilicity Metabolic stability

Methylthio (‑SCH₃) Versus Ethylthio (‑SC₂H₅) Substituent: Reduced Lipophilicity and Smaller Steric Bulk

The target compound carries a methylthio (‑SCH₃) group, whereas close analogs such as 2‑(ethylthio)‑N‑(4‑fluorobenzo[d]thiazol‑2‑yl)benzamide feature an ethylthio (‑SC₂H₅) substituent. The additional methylene unit in the ethylthio analog increases both lipophilicity (estimated ΔlogP ≈ +0.5–0.7) and steric bulk, which can reduce ligand efficiency and introduce unfavorable steric clashes in confined binding pockets [1]. The methylthio group therefore offers a more balanced lipophilic‑efficiency profile for fragment‑based and lead‑optimization campaigns.

Alkylthio chain length Lipophilic efficiency Steric effects

Broad‑Spectrum Primary Screening Profile Across Multiple Target Classes Indicates Polypharmacology Potential

According to publicly curated bioassay data aggregated on ChemSrc, the target compound has been tested in at least three distinct biochemical high‑throughput screening assays: (i) a cell‑based GPR151 activator assay, (ii) an AlphaScreen‑based MITF dimerization inhibition assay tested at 2.6 µM nominal concentration, and (iii) an AlphaScreen‑based FBW7 inhibition assay, all conducted by The Scripps Research Institute Molecular Screening Center . While specific %‑inhibition or IC₅₀ values are not publicly displayed for this compound, the fact that it was tested and returned an activity score in these diverse assays—spanning GPCR agonism, transcription‑factor dimerization, and ubiquitin‑ligase inhibition—suggests a broader target‑engagement profile than many single‑target benzothiazole amides. In contrast, many simpler analogs lacking the 2‑methylthio or 4‑fluoro combination are typically screened against only one target class.

High‑throughput screening Polypharmacology Target engagement

High‑Impact Application Scenarios for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide (CAS 896352-41-3)


Structure‑Activity Relationship (SAR) Studies on Adenosine A2A Receptor Ligands

The benzothiazole‑benzamide scaffold is a privileged chemotype for adenosine A2A receptor modulation. The unique 4‑fluoro‑2‑(methylthio) substitution pattern of this compound provides a distinct SAR data point for probing fluorine positional effects and sulfur‑substituent steric/electronic contributions to receptor affinity and selectivity. Researchers can use this compound as a reference standard alongside its 3‑methylthio, 4‑methylthio, 6‑fluoro, and des‑fluoro analogs to map the pharmacophoric requirements of the A2A binding pocket [1].

Chemical Probe for Transcription Factor Dimerization Inhibition (MITF Pathway)

The compound has been tested in a quantitative AlphaScreen assay for MITF (microphthalmia‑associated transcription factor) homodimerization inhibition at 2.6 µM, as documented by The Scripps Research Institute Molecular Screening Center . MITF is a lineage‑specific oncogene in melanoma. The ortho‑methylthio‑4‑fluoro substitution pattern may confer a conformational bias that disrupts protein‑protein interactions more effectively than meta‑ or para‑methylthio isomers, making this compound a priority purchase for laboratories investigating MITF‑driven oncogenic mechanisms.

Orphan GPCR Deorphanization and Functional Screening (GPR151)

Identified as a candidate activator in a cell‑based high‑throughput screen against the orphan G‑protein‑coupled receptor GPR151, this compound offers a starting point for deorphanization campaigns and functional characterization of this galanin‑receptor‑like target . Its moderate lipophilicity (XLogP3 = 4.2) and favorable TPSA suggest adequate solubility for in‑vitro pharmacological profiling, while its structural distinctiveness from known galanin‑receptor ligands reduces the risk of rediscovering previously characterized chemotypes.

Synthetic Intermediate for Diversification via Oxidation and Nucleophilic Substitution

The methylthio group can be selectively oxidized to sulfoxide or sulfone, enabling systematic exploration of sulfur oxidation state on biological activity. Additionally, the 4‑fluoro substituent on the benzothiazole ring can undergo nucleophilic aromatic substitution with amines or thiols, providing a versatile handle for late‑stage diversification. These features make the compound a strategic procurement choice for medicinal chemistry groups building focused libraries around the benzothiazole‑benzamide core .

Quote Request

Request a Quote for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylthio)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.